

Upifitamab Rilsodotin (XMT-1536): A Comparative Efficacy Analysis in Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XMT-1519 conjugate-1

Cat. No.: B12396827

[Get Quote](#)

An objective review of the clinical performance of the NaPi2b-targeting antibody-drug conjugate, upifitamab rilsodotin (formerly XMT-1536), in the context of alternative therapeutic options for platinum-resistant ovarian cancer. This guide synthesizes available clinical trial data to provide a comparative perspective for researchers and drug development professionals.

Upifitamab rilsodotin (UpRi) is an antibody-drug conjugate (ADC) that was developed to target the sodium-dependent phosphate transport protein 2B (NaPi2b), a protein expressed in a high percentage of high-grade serous ovarian cancers and non-small cell lung cancers.^{[1][2]} The ADC utilizes a proprietary Dolaflexin platform to link a humanized anti-NaPi2b monoclonal antibody to a potent auristatin payload, AF-HPA, which has a controlled bystander effect designed to minimize off-target toxicity.^{[3][4]} Despite a promising mechanism of action, the clinical development of upifitamab rilsodotin was discontinued after the pivotal UPLIFT trial failed to meet its primary endpoint.^{[5][6]}

This guide provides a detailed comparison of the efficacy of upifitamab rilsodotin with other therapeutic agents used in the treatment of platinum-resistant ovarian cancer (PROC), supported by data from key clinical trials.

Efficacy Comparison of Therapies for Platinum-Resistant Ovarian Cancer

The following tables summarize the clinical efficacy of upifitamab rilsodotin and its comparators in patients with platinum-resistant ovarian cancer. The data presented is derived from major clinical trials for each respective agent.

Table 1: Efficacy of Upifitamab Rilsodotin in the Phase 1/2 UPLIFT Trial

Patient Population	Overall Response Rate (ORR) (Investigator Assessed)	Complete Response (CR)	Median Duration of Response (DOR)
NaPi2b-Positive (n=141)	15.6% (95% CI, 10.0%-22.7%)[5][6]	1.4%[5]	7.4 months[5][6]
Overall Population (n=268)	13.1%[5]	1.1%[5]	7.4 months[5]

Table 2: Comparative Efficacy of Alternative ADCs in Platinum-Resistant Ovarian Cancer

Agent (Target)	Trial	Patient Population	ORR	Median DOR	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Mirvetuximab Soravtansine (FR α)	SORAYA	FR α -high, 1-3 prior therapies	32.4%[7][8]	6.9 months[2][7]	4.3 months[7]	13.8 months[8]
Mirvetuximab Soravtansine (FR α)	MIRASOL	FR α -high, 1-3 prior therapies	-	-	5.62 months[9][10]	16.46 months[10]
Lifastuzumab Vedotin (NaPi2b)	Phase II (NCT01991210)	NaPi2b-high	36%[11]	5.5 months[11]	5.3 months[11][12]	Not Reported

Table 3: Efficacy of Standard-of-Care Chemotherapy in Platinum-Resistant Ovarian Cancer

Agent(s)	Trial Context	ORR	Median PFS	Median OS
Single-Agent Chemotherapy (paclitaxel, PLD, topotecan, etc.)	Historical/Various Trials	10-15% [10] [13]	3-4 months [13] [14]	~12 months [13]
Chemotherapy + Bevacizumab	AURELIA	27.3% - 30.9% [10] [15]	6.7 months [10] [13]	No significant improvement vs. chemo alone [10]

Key Experimental Protocols

A summary of the methodologies for the pivotal clinical trials cited in this guide is provided below to contextualize the presented efficacy data.

Upifitamab Rilsodotin: UPLIFT Trial (NCT03319628)

- Study Design: A Phase 1/2, single-arm, open-label study evaluating the safety and efficacy of upifitamab rilsodotin.[\[3\]](#)[\[5\]](#)
- Patient Population: Patients with platinum-resistant high-grade serous ovarian, fallopian tube, or primary peritoneal cancer who had received one to four prior lines of therapy. A significant portion of patients had received prior bevacizumab (84%) and PARP inhibitors (69%).[\[6\]](#) NaPi2b-positive status was defined by a tumor proportion score (TPS) of $\geq 75\%$.[\[5\]](#)
- Intervention: Upifitamab rilsodotin administered intravenously once every 28 days.[\[5\]](#)
- Primary Endpoint: Investigator-assessed objective response rate (ORR) in the NaPi2b-positive population.[\[5\]](#)
- Secondary Endpoints: ORR in the overall population, duration of response (DOR), and safety/tolerability.[\[5\]](#)

Mirvetuximab Soravtansine: SORAYA Trial (NCT04296890)

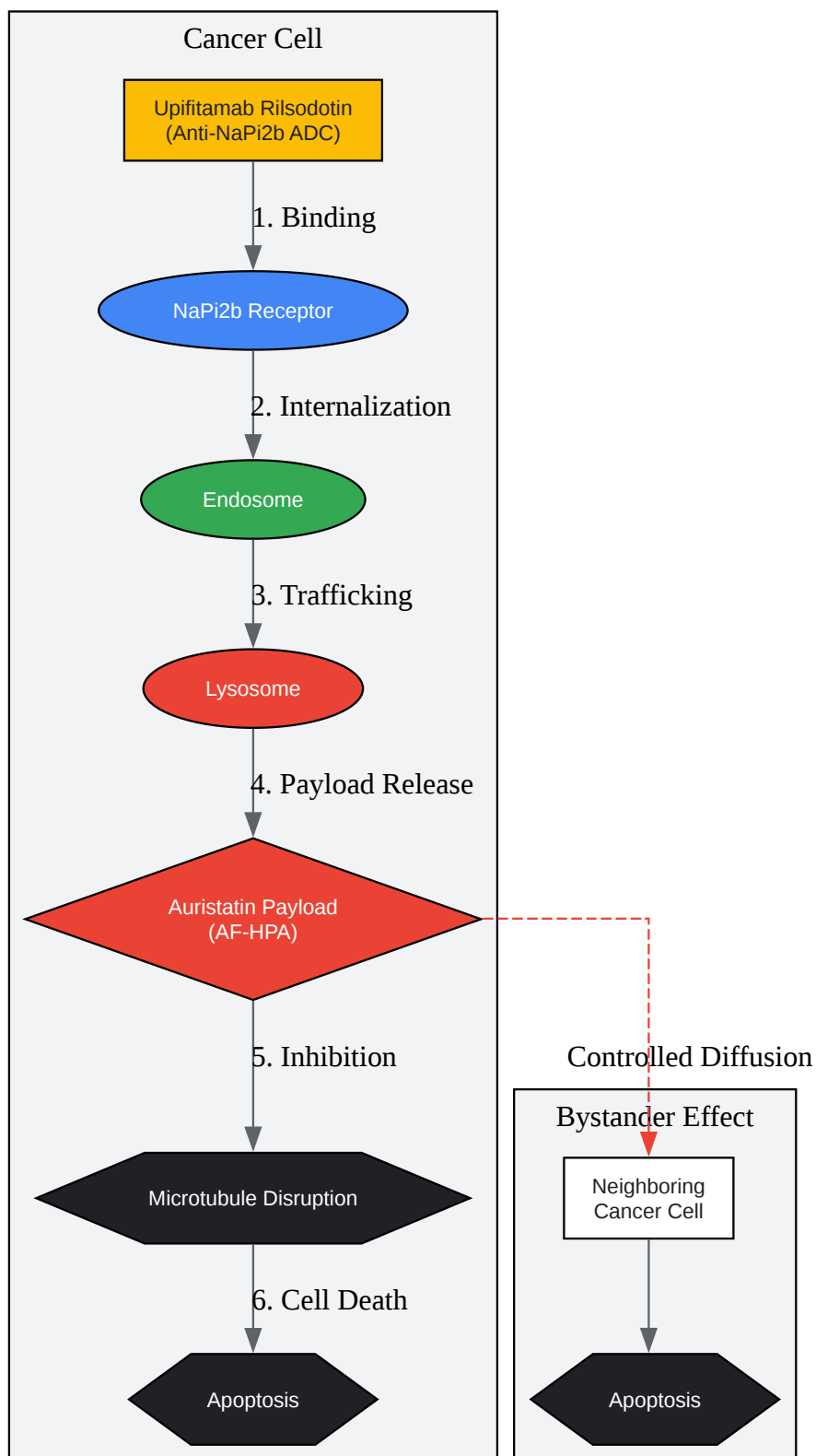
- Study Design: A Phase 3, single-arm study to evaluate the efficacy and safety of mirvetuximab soravtansine.[\[16\]](#)[\[17\]](#)
- Patient Population: Patients with platinum-resistant ovarian cancer with high folate receptor-alpha (FR α) expression who had received one to three prior lines of therapy, including a requirement for prior bevacizumab.[\[2\]](#)[\[8\]](#)[\[18\]](#)
- Intervention: Mirvetuximab soravtansine administered at 6 mg/kg (adjusted ideal body weight) on Day 1 of every 3-week cycle.[\[16\]](#)[\[19\]](#)
- Primary Endpoint: Objective response rate (ORR) as assessed by the investigator.[\[19\]](#)
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[\[2\]](#)

Lifastuzumab Vedotin: Phase II Trial (NCT01991210)

- Study Design: A randomized, open-label, Phase II study comparing lifastuzumab vedotin to pegylated liposomal doxorubicin (PLD).[\[11\]](#)[\[20\]](#)
- Patient Population: Patients with platinum-resistant ovarian cancer. A key cohort had high expression of NaPi2b.[\[11\]](#)[\[20\]](#)
- Intervention: Lifastuzumab vedotin (2.4 mg/kg) administered intravenously every 3 weeks versus PLD (40 mg/m²) every 4 weeks.[\[20\]](#)
- Primary Endpoint: Progression-free survival (PFS).[\[20\]](#)
- Secondary Endpoints: Objective response rate (ORR), safety, and patient-reported outcomes.[\[20\]](#)

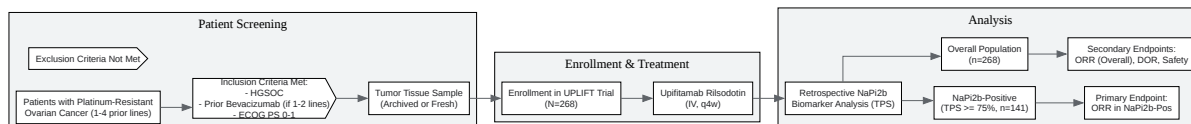
Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the scientific basis and clinical evaluation of NaPi2b-targeted ADCs, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for upifitamab rilsodotin.



[Click to download full resolution via product page](#)

Caption: Workflow of the UPLIFT clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mersana.com [mersana.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. join.targetedonc.com [join.targetedonc.com]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. academic.oup.com [academic.oup.com]

- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Treatment options for recurrent platinum-resistant ovarian cancer: A systematic review and Bayesian network meta-analysis based on RCTs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 15. ajmc.com [ajmc.com]
- 16. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 17. A Study of Mirvetuximab Soravtansine in Platinum-Resistant, Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers With High Folate Receptor-Alpha Expression [[clin.larvol.com](https://clinicaltrials.gov/ct2/show/study/NCT04100101)]
- 18. SORAYA: A Phase 3, Single Arm Study of Mirvetuximab Soravtansine in Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers with High Folate Receptor-Alpha Expression | Dana-Farber Cancer Institute [[dana-farber.org](https://www.dana-farber.org/clinical-trials/phase-3-soraya)]
- 19. Mirvetuximab soravtansine in folate receptor alpha (FR α)–high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 20. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Upifitamab Rilsodotin (XMT-1536): A Comparative Efficacy Analysis in Platinum-Resistant Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12396827#efficacy-comparison-of-xmt-1519-conjugate-1-adcs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com